Endothall

Übersicht

Beschreibung

Sodium norcantharidin is a synthetic derivative of cantharidin, a compound originally isolated from the blister beetle. It is known for its potential anticancer properties and is used in various scientific research applications. Sodium norcantharidin is a demethylated form of cantharidin, which enhances its solubility and reduces its toxicity compared to the parent compound .

Wirkmechanismus

Target of Action

Endothall primarily targets protein phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes, including cell growth, division, and development .

Mode of Action

This compound acts as a selective contact herbicide . It inhibits protein synthesis and retards lipid metabolism . According to some studies, this compound lowers messenger ribonucleic acid (mRNA) levels, affecting protein synthesis .

Biochemical Pathways

This compound affects several biochemical pathways in plants. It inhibits protein synthesis and lipid metabolism, leading to disruption of cellular processes . It also inhibits the activity of PP2A, a key enzyme involved in many cellular processes .

Pharmacokinetics

This compound exhibits a relatively short persistence time in the aquatic environment, usually undergoing complete degradation by microbial action in 30-60 days . Very little information exists regarding the pharmacokinetics of this compound in mammals .

Result of Action

The action of this compound results in cellular breakdown of plants within 2-5 days . Symptoms of plant damage, including defoliation and brown, shriveled tissues, become apparent within a week of herbicide application . In animal studies, this compound toxicity ranges from dermal and eye irritation, respiratory failure, and hemorrhaging of the gastrointestinal tract upon exposure to high concentrations for a short period of time to effects on the liver and kidney upon longer-term exposure .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. For instance, degradation of this compound begins after a lag phase of 5-11 days and is almost complete by 14 days . Onset of degradation occurs 2-4 days sooner when the microbial population is previously exposed to this compound . The presence and characteristics of sediment are of key importance in the degradation of this compound in an aquatic environment .

Wissenschaftliche Forschungsanwendungen

Sodium norcantharidin has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: Sodium norcantharidin is studied for its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: It is investigated for its potential anticancer properties and is used in preclinical and clinical studies for cancer treatment.

Industry: Sodium norcantharidin is used in the development of pharmaceuticals and other chemical products

Biochemische Analyse

Biochemical Properties

Endothall interacts with various enzymes and proteins in biochemical reactions. It is often used in the control of aquatic weeds and algae

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natrium-Norcantharidin wird durch einen Demethylierungsprozess aus Cantharidin synthetisiert. Die Synthese umfasst die folgenden Schritte:

Demethylierung von Cantharidin: Cantharidin wird mit einer starken Base wie Natriumhydroxid behandelt, um die Methylgruppen zu entfernen, wodurch Norcantharidin entsteht.

Bildung des Natriumsalzes: Norcantharidin wird dann mit Natriumhydroxid umgesetzt, um Natrium-Norcantharidin zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Natrium-Norcantharidin folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess umfasst:

Massen-Demethylierung: Große Mengen Cantharidin werden unter Verwendung von Natriumhydroxid demethyliert.

Reinigung: Das resultierende Norcantharidin wird durch Kristallisation oder andere Reinigungsverfahren gereinigt.

Umsetzung in das Natriumsalz: Das gereinigte Norcantharidin wird dann durch Reaktion mit Natriumhydroxid in seine Natriumsalzform umgewandelt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-Norcantharidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Natrium-Norcantharidin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen der Verbindung zu ergeben.

Substitution: Natrium-Norcantharidin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Natrium-Norcantharidin .

4. Wissenschaftliche Forschungsanwendungen

Natrium-Norcantharidin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet.

Biologie: Natrium-Norcantharidin wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, einschließlich Zellproliferation und Apoptose.

Medizin: Es wird auf seine potenziellen Antikrebswirkungen untersucht und in präklinischen und klinischen Studien zur Krebsbehandlung eingesetzt.

Industrie: Natrium-Norcantharidin wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten verwendet

5. Wirkmechanismus

Natrium-Norcantharidin entfaltet seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege:

Hemmung von Proteinphosphatasen: Es hemmt Proteinphosphatasen, was zur Störung zellulärer Signalwege führt.

Induktion von Apoptose: Natrium-Norcantharidin induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und anderen Apoptoseproteinen.

Hemmung der Zellproliferation: Es hemmt die Zellproliferation, indem es in den Zellzyklus eingreift und die DNA-Synthese blockiert.

Antimetastasierung: Natrium-Norcantharidin hemmt die Metastasierung, indem es die Expression von Matrix-Metalloproteinasen und anderen Proteinen, die an der Tumorinvasion beteiligt sind, reduziert

Ähnliche Verbindungen:

Cantharidin: Die Ausgangssubstanz, von der Natrium-Norcantharidin abgeleitet ist. Es ist toxischer und weniger löslich als Natrium-Norcantharidin.

Dinatrium-Cantharidinat: Ein weiteres Derivat von Cantharidin mit ähnlichen Eigenschaften, aber unterschiedlichen Löslichkeits- und Toxizitätsprofilen.

Natrium-Demethylcantharididat: Eine verwandte Verbindung mit ähnlichen Antikrebswirkungen, aber unterschiedlicher chemischer Struktur.

Einzigartigkeit von Natrium-Norcantharidin: Natrium-Norcantharidin ist einzigartig aufgrund seiner erhöhten Löslichkeit und reduzierten Toxizität im Vergleich zu Cantharidin. Es behält die Antikrebswirkungen von Cantharidin bei, minimiert aber gleichzeitig die Nebenwirkungen, was es zu einem geeigneteren Kandidaten für therapeutische Anwendungen macht .

Vergleich Mit ähnlichen Verbindungen

Cantharidin: The parent compound from which sodium norcantharidin is derived. It is more toxic and less soluble than sodium norcantharidin.

Disodium Cantharidinate: Another derivative of cantharidin with similar properties but different solubility and toxicity profiles.

Sodium Demethylcantharidate: A related compound with similar anticancer properties but different chemical structure.

Uniqueness of Sodium Norcantharidin: Sodium norcantharidin is unique due to its enhanced solubility and reduced toxicity compared to cantharidin. It retains the anticancer properties of cantharidin while minimizing the adverse effects, making it a more suitable candidate for therapeutic applications .

Biologische Aktivität

Endothall, a systemic herbicide, is primarily used for controlling aquatic plants and algae in various ecosystems. Its biological activity is characterized by its effects on target species, degradation pathways, and interactions with microbial communities. This article provides a comprehensive overview of this compound's biological activity, including experimental findings, case studies, and detailed data.

This compound is available in various formulations, including dipotassium salt and monoamine salt. It acts by disrupting the plant's ability to photosynthesize, leading to cell membrane damage and ultimately plant death. The compound is particularly effective against submerged aquatic macrophytes such as Myriophyllum spicatum (Eurasian watermilfoil) and Hydrilla verticillata.

- Absorption : this compound is absorbed through plant tissues, primarily via leaves.

- Translocation : Once absorbed, it translocates from shoots to roots, affecting the entire plant system.

- Impact on Photosynthesis : It inhibits chlorophyll synthesis, disrupting the photosynthetic process.

Degradation Pathways

The degradation of this compound in aquatic environments is predominantly mediated by microbial activity. Studies have shown that various bacteria can utilize this compound as a carbon source, leading to its breakdown into simpler compounds like carbon dioxide and water.

Key Findings on Degradation

- Microbial Activity : Microorganisms are essential for the degradation of this compound; without sediment or microbial presence, degradation rates are significantly reduced .

- Persistence : Different formulations exhibit varied persistence in the environment. The monoamine formulation tends to be more persistent than the dipotassium salt .

| Formulation Type | Persistence Level | Key Microbial Degraders |

|---|---|---|

| Dipotassium Salt | Moderate | Arthrobacter spp. |

| Monoamine Salt | High | Various bacteria from aquatic sediments |

Experimental Studies

Several studies have been conducted to evaluate the biological activity of this compound under controlled conditions. A notable mesocosm experiment assessed how different water and sediment sources influenced this compound degradation.

Study Design

- Objective : To determine the effects of sediment and microbial communities on this compound degradation.

- Methodology : Mesocosms were established with varying combinations of water and sediment collected from different sources.

- Results : It was found that degradation commenced after a lag phase of 5–11 days in the presence of sediment, with nearly complete degradation observed by day 14 .

Case Studies

-

Efficacy Against Aquatic Weeds :

A study evaluated the effectiveness of this compound against Sagittaria species in irrigation channels. Results indicated significant reductions in biomass within days of application, supporting its use as an effective herbicide in aquatic environments . -

Toxicity Assessments :

Research has documented cases of this compound poisoning in humans, emphasizing the importance of understanding its toxicity profile. Two fatal cases highlighted the potential risks associated with improper handling or application .

Environmental Impact

This compound's application can lead to unintended consequences, such as the death of non-target species. While it effectively controls nuisance species, it can also harm desirable native plants like pondweeds and coontail . Therefore, careful identification and targeted application are crucial for mitigating ecological impacts.

Eigenschaften

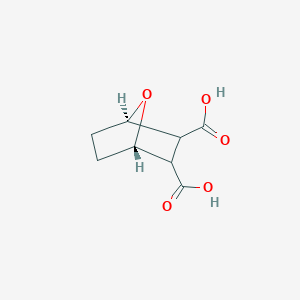

IUPAC Name |

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHVZWWRFMCBAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041899 | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS] | |

| Record name | Pancrelipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53608-75-6, 129-67-9 | |

| Record name | Pancrelipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancrelipase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal-sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.